molecular formula C12H7BrIN3 B12938729 6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine CAS No. 944581-08-2

6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine

Cat. No.: B12938729
CAS No.: 944581-08-2
M. Wt: 400.01 g/mol
InChI Key: NMOKELLWKLXNET-UHFFFAOYSA-N
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Description

6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This compound is characterized by the presence of bromine and iodine substituents on the imidazo[1,2-a]pyrimidine core structure. The imidazo[1,2-a]pyrimidine scaffold is known for its wide range of applications in medicinal chemistry due to its biological activity and potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine can be achieved through various synthetic routes. One common method involves the condensation reaction of 2-aminopyrimidine with 4-iodobenzaldehyde in the presence of a brominating agent such as N-bromosuccinimide (NBS). The reaction typically proceeds under reflux conditions in an appropriate solvent like ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Electrophilic Substitution: Reagents like bromine or iodine in the presence of a Lewis acid catalyst.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride

Major Products

The major products formed from these reactions include substituted imidazo[1,2-a]pyrimidines, dehalogenated derivatives, and biaryl or alkyne derivatives .

Scientific Research Applications

6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets such as enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activity, modulate receptor signaling, or interfere with DNA replication and transcription. The exact pathways and molecular targets depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine is unique due to the presence of both bromine and iodine substituents, which confer distinct electronic and steric properties. These substituents enhance the compound’s reactivity and potential for functionalization, making it a valuable scaffold for drug development and material science applications .

Properties

CAS No.

944581-08-2

Molecular Formula

C12H7BrIN3

Molecular Weight

400.01 g/mol

IUPAC Name

6-bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine

InChI

InChI=1S/C12H7BrIN3/c13-9-5-15-12-16-11(7-17(12)6-9)8-1-3-10(14)4-2-8/h1-7H

InChI Key

NMOKELLWKLXNET-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=C(C=NC3=N2)Br)I

Origin of Product

United States

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